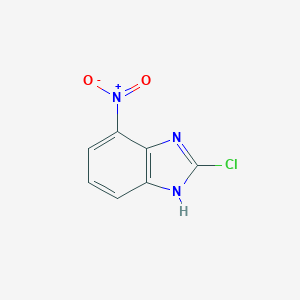

2-Chloro-4-nitro-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-7-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry

Applications De Recherche Scientifique

Medicinal Chemistry

a. Antimicrobial Activity

Research indicates that compounds containing the benzimidazole structure, including 2-chloro-7-nitro-1H-benzo[d]imidazole, exhibit significant antimicrobial properties. These compounds have been investigated for their efficacy against various pathogens, including bacteria and fungi. The nitro group is particularly notable for enhancing biological activity, making this compound a candidate for further development as an antimicrobial agent.

b. Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. For instance, it can be utilized in the design of new drugs targeting infections caused by resistant strains of bacteria, such as Pseudomonas aeruginosa. A recent study focused on synthesizing benzo[d]imidazole derivatives as potential PqsR inhibitors, which could serve as adjuvant therapies in treating such infections .

Synthesis of Complex Molecules

a. Building Block for Organic Synthesis

2-Chloro-7-nitro-1H-benzo[d]imidazole is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the creation of diverse derivatives with tailored properties for specific applications. This adaptability is crucial for developing new materials and pharmaceuticals.

b. Nitration Reactions

The compound can participate in nitration reactions to yield other nitro-substituted derivatives. Such reactions are fundamental in organic chemistry, providing pathways to synthesize complex molecules that are valuable in both research and industrial applications .

Agrochemical Applications

The imidazole ring present in 2-chloro-7-nitro-1H-benzo[d]imidazole contributes to its potential use in agrochemicals. Compounds with imidazole structures have been shown to possess herbicidal and fungicidal activities, making this compound a candidate for further exploration in agricultural applications.

Material Science

a. Dyes and Pigments

Nitro aromatic compounds are widely used as substrates for the preparation of dyes and pigments due to their vibrant colors and stability . The unique properties of 2-chloro-7-nitro-1H-benzo[d]imidazole may allow it to be developed into novel dyes with specific characteristics suitable for various industrial applications.

Case Studies and Research Findings

Mécanisme D'action

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, have been reported to exhibit a broad range of biological activities . They have been found to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . For instance, some benzimidazole derivatives have been reported to inhibit urease , a nickel-containing amidohydrolase .

Mode of Action

For example, some benzimidazole derivatives have been found to inhibit urease, an enzyme responsible for the degradation of urea .

Biochemical Pathways

For instance, some benzimidazole derivatives have been found to inhibit the activity of urease, thereby affecting the urea cycle .

Pharmacokinetics

Benzimidazole derivatives have been reported to exhibit excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to exert a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Action Environment

It is known that the efficacy of benzimidazole derivatives can be influenced by various factors, including the presence of other drugs, the physiological state of the organism, and the specific characteristics of the target cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-nitro-1H-benzo[d]imidazole typically involves the nitration of 2-chlorobenzimidazole. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 4-nitro derivative.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-7-nitro-1H-benzo[d]imidazole can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the industrial production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Chloro-4-amino-1H-benzimidazole.

Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Oxidation: Oxidized benzimidazole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-1H-benzimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitro-1H-benzimidazole:

2-Amino-4-nitro-1H-benzimidazole: Contains an amino group instead of a chloro group, leading to different chemical and biological properties.

Uniqueness

2-Chloro-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows for the synthesis of a wide range of derivatives with diverse biological and industrial applications.

Activité Biologique

2-Chloro-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound with significant biological activity attributed to its unique structural features, including a chlorine atom and a nitro group. This article provides a comprehensive overview of its biological activities, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Chloro-7-nitro-1H-benzo[d]imidazole is C7H5ClN2O2, with a molecular weight of approximately 188.58 g/mol. Its structure comprises a fused imidazole and benzene ring, which contributes to its aromatic properties and reactivity. The presence of the chlorine and nitro groups enhances its biological activity by influencing interactions with various biological targets.

Biological Activities

Research indicates that 2-Chloro-7-nitro-1H-benzo[d]imidazole exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and function.

- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS) and DNA damage. For instance, derivatives of benzimidazole have been linked to the inhibition of protein kinases involved in cancer progression.

- Inhibition of Urease : Similar to other benzimidazole derivatives, 2-Chloro-7-nitro-1H-benzo[d]imidazole may inhibit urease activity, affecting the urea cycle and potentially serving as a therapeutic agent in conditions like peptic ulcers.

The biological activity of 2-Chloro-7-nitro-1H-benzo[d]imidazole can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to DNA strand breaks and activation of apoptotic pathways.

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including urease, which is crucial for certain metabolic pathways.

- Cell Cycle Arrest : By affecting key regulatory proteins such as p53, this compound can induce cell cycle arrest in cancer cells.

Synthesis Methods

The synthesis of 2-Chloro-7-nitro-1H-benzo[d]imidazole typically involves:

- Nitration Reaction : The compound is synthesized through the nitration of 2-chlorobenzimidazole using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective formation.

- Industrial Production : In industrial settings, optimization techniques such as continuous flow reactors are employed to enhance yield and purity.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various benzimidazole derivatives, including 2-Chloro-7-nitro-1H-benzo[d]imidazole. The results indicated significant cytotoxic effects against human melanoma A375 cells, with mechanisms involving ROS-mediated DNA damage leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that 2-Chloro-7-nitro-1H-benzo[d]imidazole exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) determined through standard broth dilution methods .

Comparison with Similar Compounds

| Compound Name | Structural Features | Similarity Score |

|---|---|---|

| 2-Chloro-7-methyl-1H-benzo[d]imidazole | Methyl group at position 7 | 0.89 |

| 2-Chloro-6-fluoro-1H-benzo[d]imidazole | Fluorine atom at position 6 | 0.82 |

| 2-Chloro-5-iodo-1H-benzo[d]imidazole | Iodine atom at position 5 | 0.82 |

| 2,5,6-Trichloro-1H-benzo[d]imidazole | Multiple chlorine substitutions | 0.82 |

| 2-Chloro-7-fluoro-1H-benzo[d]imidazole | Fluorine atom at position 7 | 0.77 |

This table illustrates how the unique combination of chlorine and nitro groups in 2-Chloro-7-nitro-1H-benzo[d]imidazole enhances its reactivity compared to structurally similar compounds.

Propriétés

IUPAC Name |

2-chloro-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHWSFVCVDTHNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.